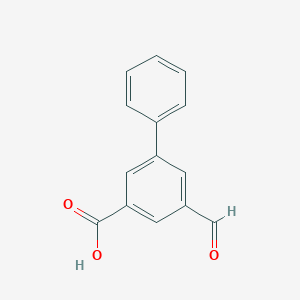

3-Formyl-5-phenylbenzoic acid

Description

3-Formyl-5-phenylbenzoic acid is a benzoic acid derivative featuring a formyl (-CHO) group at the 3-position and a phenyl (-C₆H₅) substituent at the 5-position of the aromatic ring. This compound combines the reactivity of the aldehyde group with the carboxylic acid functionality, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination polymers.

Properties

CAS No. |

2171840-25-6; 222180-19-0 |

|---|---|

Molecular Formula |

C14H10O3 |

Molecular Weight |

226.231 |

IUPAC Name |

3-formyl-5-phenylbenzoic acid |

InChI |

InChI=1S/C14H10O3/c15-9-10-6-12(8-13(7-10)14(16)17)11-4-2-1-3-5-11/h1-9H,(H,16,17) |

InChI Key |

VKVZVRIBCULALV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group in 3-formyl-5-phenylbenzoic acid enables classic acid-catalyzed reactions:

Esterification and Amidation

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄, HCl) to form methyl/ethyl esters. For example:

$$ \text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} $$ . -

Amidation : Forms amides when treated with amines (e.g., NH₃, alkylamines) via activation with reagents like thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) .

Acyl Chloride Formation

-

Conversion to acyl chloride using SOCl₂ or PCl₅ enables nucleophilic substitution (e.g., Friedel-Crafts acylation, Grignard reactions) .

Formyl Group Reactivity

The aldehyde moiety participates in nucleophilic additions and redox reactions:

Nucleophilic Addition

-

Grignard Reagents : Forms secondary alcohols upon reaction with organomagnesium halides:

$$ \text{R-CHO} + \text{R'MgX} \rightarrow \text{R-CH(OH)-R'} $$ . -

Wittig Reaction : Generates alkenes via reaction with ylides .

Oxidation and Reduction

-

Oxidation : The formyl group oxidizes to a carboxylic acid (e.g., using KMnO₄ or CrO₃) .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aldehyde to a primary alcohol .

Aromatic Electrophilic Substitution

The phenyl ring undergoes substitution reactions at activated positions:

Nitration and Sulfonation

-

Nitration (HNO₃/H₂SO₄) occurs at the meta position relative to electron-withdrawing groups (-COOH, -CHO) .

Cross-Coupling Reactions

Transition-metal catalysis (Pd, Cu) facilitates:

-

Suzuki-Miyaura Coupling : Forms biaryl systems with boronic acids .

-

Heck Reaction : Alkenylation via palladium-catalyzed coupling .

Intramolecular Cyclization

The proximity of the formyl and carboxylic acid groups enables cyclization:

-

Lactone Formation : Under acidic conditions, intramolecular esterification generates a five- or six-membered lactone .

Decarboxylation and Deformylation

Under thermal or oxidative conditions:

-

Decarboxylation : Loss of CO₂ at high temperatures (>200°C), forming 3-phenylbenzaldehyde derivatives .

-

Deformylation : Acidic cleavage of the aldehyde group yields 5-phenylbenzoic acid .

Key Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

* Theoretical data inferred from structural analogs.

Key Comparisons:

Compared to iodinated derivatives (e.g., 19719-00-7), this compound lacks heavy atoms, reducing its utility in imaging but improving solubility in organic solvents .

Reactivity: The formyl group in this compound is analogous to that in 2-amino-3-formylbenzoic acid, enabling condensation reactions with hydrazides or amines to form bioactive Schiff bases . The phenyl group at the 5-position may sterically hinder reactions at the 3-CHO group compared to smaller substituents (e.g., -OH or -OCH₃ in 3507-08-2) .

Applications: While 5-formyl-2-hydroxy-3-methoxybenzoic acid is used in antioxidant synthesis due to its phenolic -OH group, this compound’s phenyl substituent could favor applications in polymer chemistry or metal-organic frameworks (MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.